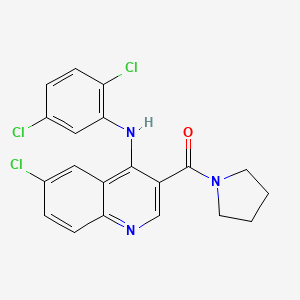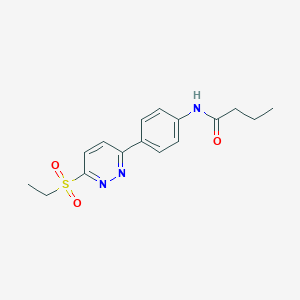
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a complex organic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core substituted with a chlorophenyl group and a pyrrolidine-1-carbonyl moiety. Let’s break down its components:
Quinoline Ring: The quinoline ring is a heterocyclic aromatic system containing a nitrogen atom. It is found in various natural products and synthetic compounds.
Chlorophenyl Group: The chlorophenyl group contributes to the compound’s overall reactivity and properties.
Pyrrolidine-1-carbonyl Moiety: The pyrrolidine-1-carbonyl group is a five-membered ring containing a carbonyl (C=O) group. It imparts specific chemical functionality.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 6-chloroquinoline-4-amine with 2,5-dichlorobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The reaction proceeds via an acylation process, resulting in the formation of the desired product.
Reaction Conditions:Reagents: 6-chloroquinoline-4-amine, 2,5-dichlorobenzoyl chloride, base (e.g., pyridine)
Solvent: Organic solvent (e.g., dichloromethane, chloroform)
Temperature: Room temperature or slightly elevated
Workup: Acidification and extraction
Industrial Production: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific proprietary methods and conditions are typically confidential.
Chemical Reactions Analysis
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The chlorophenyl group is susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Major Products: The specific products depend on reaction conditions and reagents.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other quinoline-based compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. potential targets and pathways include interactions with enzymes, receptors, or cellular signaling pathways.
Properties
Molecular Formula |
C20H16Cl3N3O |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
[6-chloro-4-(2,5-dichloroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H16Cl3N3O/c21-12-4-6-17-14(9-12)19(25-18-10-13(22)3-5-16(18)23)15(11-24-17)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
InChI Key |
FNSBEJDIPXHWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11281698.png)

![Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281706.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281707.png)
![3-(4-isopropylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11281715.png)
![1-[6-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11281716.png)
![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11281727.png)
![5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide](/img/structure/B11281728.png)
![N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281730.png)
![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11281731.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-phenylacetamide](/img/structure/B11281735.png)
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B11281737.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281741.png)
![1-(2,5-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11281749.png)
